molecular formula C16H22FNO2S B3941983 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine

1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine

Cat. No. B3941983
M. Wt: 311.4 g/mol
InChI Key: JJEOWERGZFVTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine, also known as AFEP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its endogenous ligand, glutamate. This compound binds to a specific site on the receptor, which results in the opening of the ion channel and an increase in the influx of calcium ions into the cell. This, in turn, leads to the activation of various downstream signaling pathways that are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to enhance the long-term potentiation (LTP) of synaptic transmission in the hippocampus, which is a cellular mechanism underlying learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to modulate the activity of TRP channels, which are involved in pain sensation and thermoregulation.

Advantages and Limitations for Lab Experiments

1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a potent and selective modulator of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological processes. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.

Future Directions

There are several future directions for the use of 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine in scientific research. One potential direction is the development of more potent and selective modulators of the NMDA receptor based on the structure of this compound. Another potential direction is the investigation of the role of this compound in other physiological and pathological processes, such as pain sensation and thermoregulation. Additionally, the development of novel drug delivery systems that can improve the bioavailability and half-life of this compound in vivo could expand its usefulness in animal models.

Scientific Research Applications

1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to modulate the activity of the transient receptor potential (TRP) channels, which are involved in pain sensation and thermoregulation.

properties

IUPAC Name

3-[2-(3-fluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2S/c1-2-11-21(19,20)18-10-4-6-15(13-18)9-8-14-5-3-7-16(17)12-14/h2-3,5,7,12,15H,1,4,6,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEOWERGZFVTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.